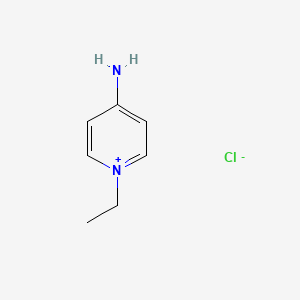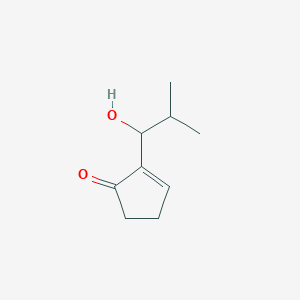
2-Cyclopenten-1-one, 2-(1-hydroxy-2-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopenten-1-one, 2-(1-hydroxy-2-methylpropyl)- is an organic compound that belongs to the class of cyclopentenones Cyclopentenones are characterized by a five-membered ring containing both a ketone and an alkene functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2-(1-hydroxy-2-methylpropyl)- can be achieved through several methods. One common approach involves the Morita-Baylis-Hillman reaction, where 2-cyclopenten-1-one reacts with formalin in the presence of a catalyst such as tributylphosphine or dimethylphenylphosphine . This reaction yields 2-hydroxymethyl-2-cyclopenten-1-one, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of catalyst and reaction parameters can be optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopenten-1-one, 2-(1-hydroxy-2-methylpropyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted cyclopentenones.
Aplicaciones Científicas De Investigación
2-Cyclopenten-1-one, 2-(1-hydroxy-2-methylpropyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Cyclopenten-1-one, 2-(1-hydroxy-2-methylpropyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, its structure allows it to participate in various signaling pathways, potentially modulating cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopenten-1-one: Contains a similar cyclopentenone structure but lacks the hydroxy and methylpropyl substituents.
2-Hydroxy-2-cyclopenten-1-one: Similar structure with a hydroxy group but without the methylpropyl group.
3-Cyclopenten-1-one: An isomer of 2-cyclopenten-1-one with the double bond at a different position.
Uniqueness
2-Cyclopenten-1-one, 2-(1-hydroxy-2-methylpropyl)- is unique due to the presence of both a hydroxy group and a methylpropyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
152539-90-7 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2-(1-hydroxy-2-methylpropyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-6(2)9(11)7-4-3-5-8(7)10/h4,6,9,11H,3,5H2,1-2H3 |
Clave InChI |
RRRVOVOQISQJHU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CCCC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14262556.png)

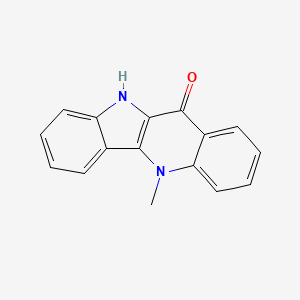
![Spiro[4.6]undecane, 6-methylene-](/img/structure/B14262569.png)
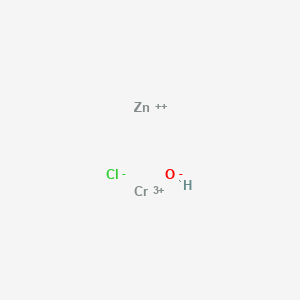
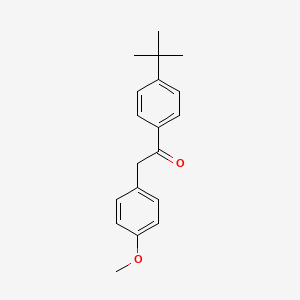
![Bis[di(propan-2-yl)amino]boranecarbonitrile](/img/structure/B14262592.png)
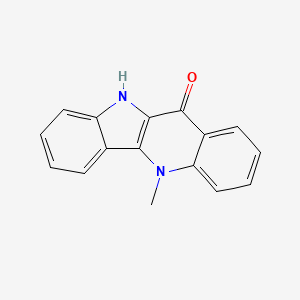
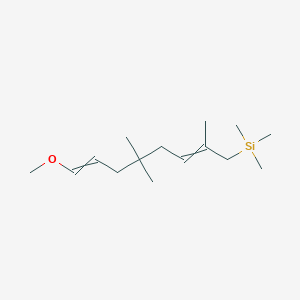
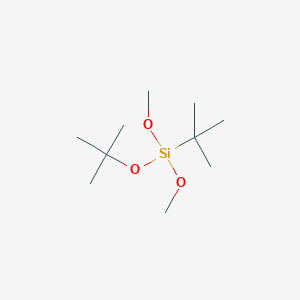
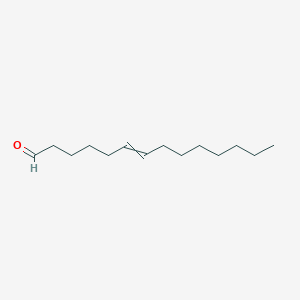

![4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium](/img/structure/B14262627.png)
